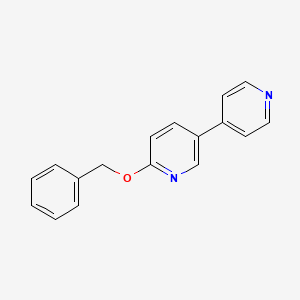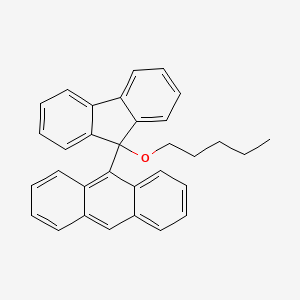
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with benzyl alcohol under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The chlorine atoms at the 2nd and 4th positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and infections.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters and potential therapeutic effects in neurodegenerative diseases.
相似化合物的比较
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds are also benzyloxy derivatives with potential MAO inhibitory activity.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their multi-targeting properties against cholinesterases and MAO.
Uniqueness
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications.
属性
分子式 |
C17H13Cl2NO2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
2,4-dichloro-6-methoxy-7-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-15-7-12-13(18)8-17(19)20-14(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI 键 |
AMIFNZPNSIAXSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
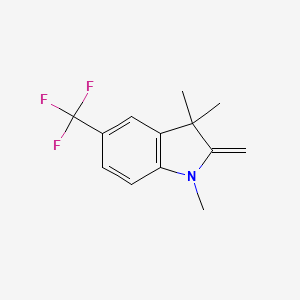
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
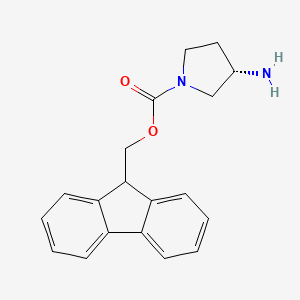
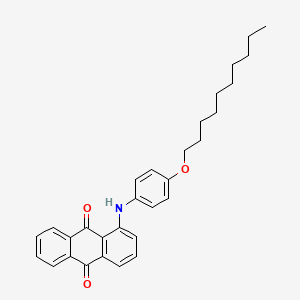
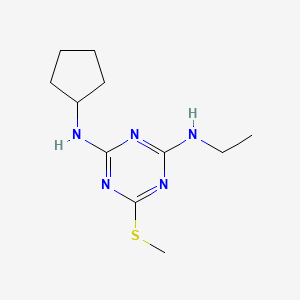
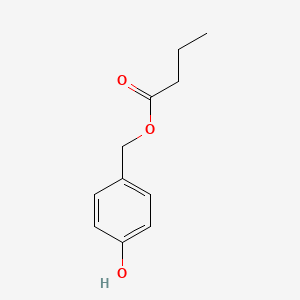
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)
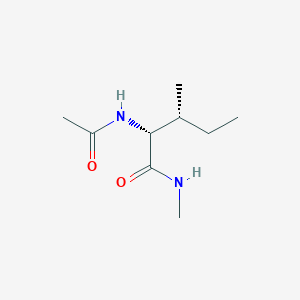
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
